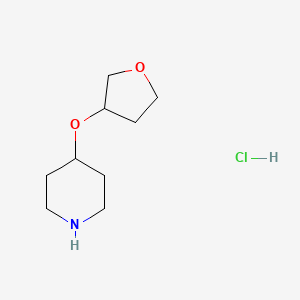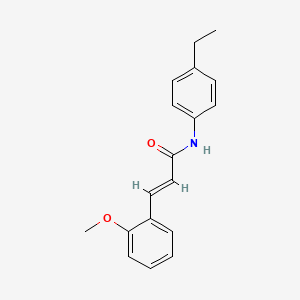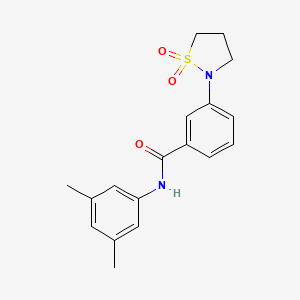
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. Similarly, paper discusses the use of N,N'-carbonyldi[2(3H)-benzoxazolethione] as a condensing agent for the synthesis of amides. Paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone. Paper details the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. Paper describes the preparation of benzamide derivatives from 2-aminothiazole and 2-amino-2-thiazoline. Lastly, paper outlines the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzamide derivatives for anti-tubercular activity.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), mass spectral studies, and elemental analysis are commonly used for structural confirmation as mentioned in paper . Paper utilizes X-ray single crystallography to reveal the solid-state properties of the synthesized benzamide derivatives. Paper reports the crystal structure of some compounds, and paper uses density functional theory (DFT) calculations to determine ground state molecular geometries and vibrational frequencies.
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of "N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide" specifically. However, they do discuss the reactivity of similar benzamide derivatives. For example, paper mentions the colorimetric sensing of fluoride anions by a benzamide derivative, indicating a specific chemical interaction. Paper shows the utility of a condensing agent in the preparation of amides and other related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are explored in several papers. Paper investigates the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds. The electrochemical properties are measured by cyclic voltammetry. Paper performs a computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior for the synthesized compounds.
Scientific Research Applications
Herbicidal Applications
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to the queried chemical, has been identified as a representative of a group of benzamides with herbicidal activity. These compounds show potential in agricultural applications for controlling annual and perennial grasses in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Anticonvulsant Properties
4-Amino-N-(2,6-dimethylphenyl)benzamide, a derivative of the compound , has been identified as a potent anticonvulsant. Studies have synthesized and evaluated its analogues in various anticonvulsant models, finding them superior to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
Reactions with Phenols
A study focusing on the chemistry of cyclic aminooxycarbenes found that oxazolidin-2-ylidenes and one tetrahydro-1,3-oxazin-2-ylidene, generated from Δ3-1,3,4-oxadiazolines, reacted with phenols. This research provides insights into the interactions of similar benzamide compounds with other chemicals, potentially leading to new chemical syntheses (Couture & Warkentin, 1997).
Synthesis and Antimicrobial Activities
A study on N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives revealed promising antibacterial activities, suggesting the potential of such compounds in antimicrobial applications (Patel & Dhameliya, 2010).
Anticancer and Antioxidant Properties
Compounds related to the queried chemical, specifically N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, have been synthesized and tested for anticancer and antioxidant activities. These compounds showed potential efficacy against various cancer cell lines and were effective in scavenging free radicals (Gudipati, Anreddy, & Manda, 2011).
Ultrasound-Assisted Synthesis for Anti-Tubercular Applications
A study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide demonstrated its potential as an anti-tubercular agent. The compounds synthesized were evaluated for in vitro anti-tubercular activity and showed promising results (Nimbalkar et al., 2018).
Anticonvulsant Screening
Further supporting its anticonvulsant properties, a study on para-substituted-N-(2,6-diisopropylphenyl) benzamides, closely related to the queried compound, demonstrated partial protection against chemically induced seizures in mice (Afolabi, Barau, & Agbede, 2012).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-14(2)11-16(10-13)19-18(21)15-5-3-6-17(12-15)20-7-4-8-24(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCWBJLOJAKGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

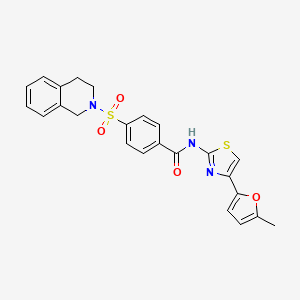
![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)
![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)
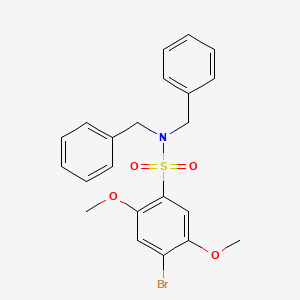


![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)
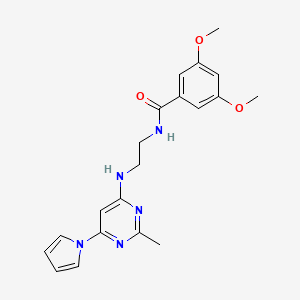

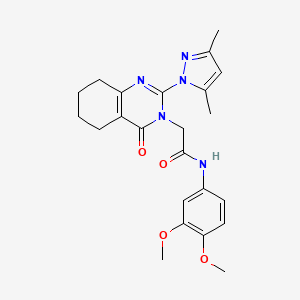
![(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B2553062.png)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)
